X-Ray Crystallographic Binding Confirmation at 1.73 Å Resolution Versus Unbound State
The compound (ligand code PWJ, also designated AE-0227) is co-crystallized with human NUDT5 ADP-sugar pyrophosphatase at a resolution of 1.73 Å, with clear electron density for the entire ligand in all four chains of the asymmetric unit (PDB 5QTP) [1]. The experimental R-free value of 0.261 confirms a well-refined model. In contrast, the unbound NUDT5 structure (apo form) lacks this density, and the majority of fragments screened in the same PanDDA campaign did not yield a refined structure at this resolution [2].
| Evidence Dimension | Electron density evidence for ligand binding |
|---|---|
| Target Compound Data | Full ligand density in all 4 chains; resolution 1.73 Å; R-free 0.261 |
| Comparator Or Baseline | Apo NUDT5 (no ligand density); other fragments in the SGC-Diamond I04-1 BIONET Fluorine Fragment Library that did not produce refined structures |
| Quantified Difference | Presence of interpretable ligand density vs. absence; 1.73 Å resolution allows unambiguous placement of the chloro and trifluoromethyl groups |
| Conditions | Crystallization: 33% PEG4000, 0.2 M MgCl2, 0.1 M Tris pH 8, 293.15 K; data collected at Diamond Light Source beamline I04-1, wavelength 0.91587 Å; PanDDA analysis group deposition |
Why This Matters
Procurement of this compound guarantees a fragment with solved binding mode at near-atomic resolution, directly reducing the structural biology overhead for any NUDT5-targeting medicinal chemistry campaign.
- [1] RCSB PDB. 5QTP: PanDDA analysis group deposition -- Crystal Structure of NUDT5 in complex with AE-0227. DOI: 10.2210/pdb5qtp/pdb. View Source
- [2] Protein Data Bank Japan. PDB-5qtp entry details, non-polymer components. View Source
